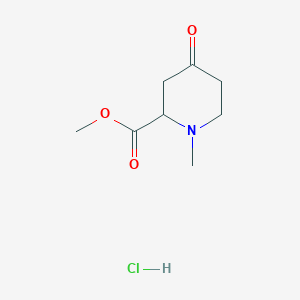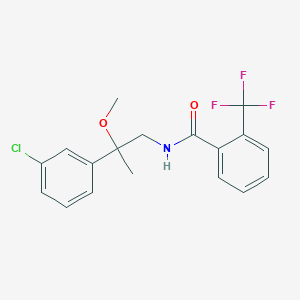
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Supramolecular Chemistry and Materials Science
Research on compounds with similar structural features, such as those involving π-stacked motifs encased in hydrogen-bonded networks, highlights their significance in supramolecular chemistry and materials science. For instance, the study of benzene-1,3,5-tricarboxamide derivatives demonstrates the potential for creating new modes of organization, which can be applied in designing columnar liquid crystals and other materials with specific optical and electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antipathogenic Activity
The synthesis and characterization of acylthioureas, including those with halogenated phenyl substituents, have shown significant antipathogenic activities, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide could be explored for their antimicrobial and antibiofilm properties, contributing to the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis and Drug Development
In organic synthesis, such compounds are valuable for studying reaction mechanisms and developing synthetic methodologies. For example, research on substituted benzamides and their application in adult boll weevils suggests potential for pest control applications. The study of their synthesis, structure, and neuroleptic activity also indicates their relevance in discovering novel therapeutic agents (Haynes, 1987).
Pharmacology and Medicinal Chemistry
Benzamide derivatives have been studied extensively for their pharmacological properties, including anticonvulsant and neuroleptic activities. This illustrates the potential of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide and similar compounds in the development of new medications targeting specific physiological pathways (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(25-2,12-6-5-7-13(19)10-12)11-23-16(24)14-8-3-4-9-15(14)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYOLQCKHJCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

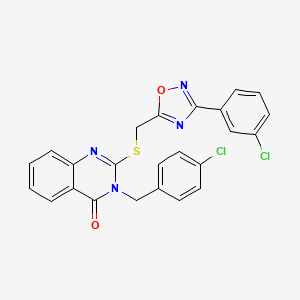
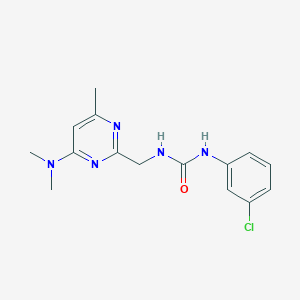
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
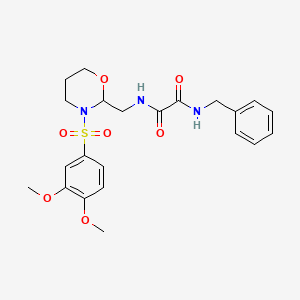
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
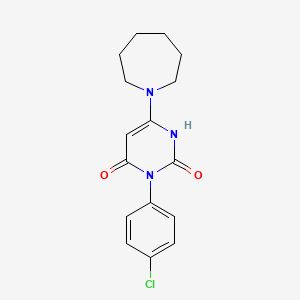

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)
